3-Bromo-2-methyl-3-phenylprop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-methyl-3-phenylprop-2-enenitrile is an organic compound characterized by the presence of a bromine atom, a methyl group, and a phenyl group attached to a prop-2-enenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-3-phenylprop-2-enenitrile typically involves the bromination of 2-methyl-3-phenylprop-2-enenitrile. This can be achieved through the reaction of 2-methyl-3-phenylprop-2-enenitrile with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methyl-3-phenylprop-2-enenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the prop-2-enenitrile moiety can participate in addition reactions with electrophiles such as hydrogen halides or halogens.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Addition Reactions: Reagents such as hydrogen chloride, bromine, or iodine can be used. These reactions are often conducted in non-polar solvents like chloroform or carbon tetrachloride.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride, are commonly employed.
Major Products Formed
Substitution Reactions: Products include 2-methyl-3-phenylprop-2-enenitrile derivatives with different substituents replacing the bromine atom.
Addition Reactions: Products include halogenated derivatives of this compound.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-2-methyl-3-phenylprop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving nitrile groups.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-3-phenylprop-2-enenitrile involves its interaction with various molecular targets. The bromine atom and the nitrile group are key functional groups that participate in chemical reactions. The compound can act as an electrophile in substitution and addition reactions, facilitating the formation of new chemical bonds. The specific pathways and molecular targets depend on the context of its use in research or industrial applications.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-methylpropane: Similar in having a bromine and methyl group but lacks the phenyl and nitrile groups.
3-Phenylprop-2-enenitrile: Similar in having the phenyl and nitrile groups but lacks the bromine and methyl groups.
2-Bromo-3-phenylprop-2-enenitrile: Similar in having the bromine and phenyl groups but lacks the methyl group.
Uniqueness
3-Bromo-2-methyl-3-phenylprop-2-enenitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a bromine atom and a nitrile group in the same molecule allows for diverse chemical transformations and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H8BrN |
---|---|
Molecular Weight |
222.08 g/mol |
IUPAC Name |
(Z)-3-bromo-2-methyl-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C10H8BrN/c1-8(7-12)10(11)9-5-3-2-4-6-9/h2-6H,1H3/b10-8- |
InChI Key |
MAXCAEHEJMSZIV-NTMALXAHSA-N |
Isomeric SMILES |
C/C(=C(\C1=CC=CC=C1)/Br)/C#N |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.